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Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by

catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1][2]

Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer and

inflammatory disorders, making them a major target for drug discovery.[3] A variety of assay

formats have been developed to measure kinase activity and screen for inhibitors. Among the

most widely used are non-radioactive methods that rely on the detection of ADP, the universal

product of the kinase reaction.[2] These assays often employ ADP analogues or antibodies that

specifically recognize ADP, offering a sensitive and high-throughput-compatible alternative to

traditional radioisotope-based methods.[4][5]

This document provides detailed application notes and protocols for three common

commercially available kinase activity assays that utilize the detection of ADP: the ADP-Glo™

Kinase Assay, the Transcreener® ADP² FI Assay, and the HTRF® Transcreener® ADP Assay.

Assay Principles and Overviews
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase

activity by measuring the amount of ADP produced in a kinase reaction.[6][7] The assay is

performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted
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using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the

ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[7][8] The light

output is directly proportional to the initial ADP concentration and, therefore, the kinase activity.

[8] This assay is highly sensitive, capable of detecting low ADP concentrations (as low as 20

nM) even in the presence of high initial ATP concentrations (up to 1 mM), making it suitable for

kinases with low ATP turnover.[8][9]

Transcreener® ADP² FI Assay
The Transcreener® ADP² FI Assay is a competitive fluorescence intensity (FI)-based

immunoassay for the direct detection of ADP.[9][10] The assay principle involves an antibody

that specifically binds to ADP and a fluorescently labeled ADP tracer. In the absence of ADP

produced by a kinase, the tracer is bound to the antibody, resulting in a quenched signal. As

the kinase produces ADP, it displaces the tracer from the antibody, leading to an increase in

fluorescence intensity.[9] This "mix-and-read" format is simple and amenable to high-

throughput screening (HTS).[11] The assay is compatible with a wide range of ATP

concentrations (0.1 µM to 1,000 µM) and can detect low levels of ATP-to-ADP conversion.[11]

[12]

HTRF® Transcreener® ADP Assay
The HTRF® (Homogeneous Time-Resolved Fluorescence) Transcreener® ADP assay is a

competitive immunoassay that combines the Transcreener ADP antibody with HTRF detection

technology.[5][13] The assay uses an anti-ADP monoclonal antibody labeled with a Europium

cryptate (donor) and an ADP analogue labeled with d2 (acceptor).[5] In the absence of ADP

from the kinase reaction, the antibody-cryptate binds to the ADP-d2, bringing the donor and

acceptor into close proximity and generating a high HTRF signal. ADP produced by the kinase

competes with the ADP-d2 for binding to the antibody, leading to a decrease in the HTRF

signal.[5] This technology is known for its robustness and reduced interference from compound

fluorescence.[13]

Quantitative Data Comparison
The following table summarizes key performance characteristics of the described kinase

assays. The values are representative and can vary depending on the specific kinase,

substrates, and experimental conditions.
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Parameter
ADP-Glo™ Kinase
Assay

Transcreener®
ADP² FI Assay

HTRF®
Transcreener®
ADP Assay

Assay Principle
Luminescence (ATP

generation from ADP)

Fluorescence Intensity

(Competitive

Immunoassay)

Homogeneous Time-

Resolved

Fluorescence

(Competitive

Immunoassay)

Detection Method
Luminescence plate

reader

Fluorescence plate

reader

HTRF-compatible

plate reader

ATP Range Up to 1 mM[7][8]
0.1 µM to 1,000

µM[11][12]
Up to 100 µM[13]

Sensitivity
High (detects as low

as 20 nM ADP)[8]

High (Z' ≥ 0.7 at 2.5%

ATP conversion with 1

µM ATP)[12]

High

Format
Two-step,

homogeneous

Single-step, "mix-and-

read"[11]

Single-step,

homogeneous[5]

Z' Factor Typically > 0.7[7] Typically ≥ 0.7[9]

Can be lower than

other HTRF formats

under certain

conditions[13]

Experimental Protocols
General Kinase Reaction Setup (to be adapted for each
specific assay)
The initial kinase reaction is set up in a microplate (e.g., 384-well). The specific concentrations

of kinase, substrate, ATP, and any potential inhibitors should be optimized for each kinase

system.

Prepare Kinase Reaction Buffer: A typical buffer may contain HEPES, MgCl₂, BSA, and DTT.

The optimal buffer composition should be determined for the specific kinase being assayed.
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Prepare Reagents: Prepare stock solutions of the kinase, substrate (peptide or protein), ATP,

and test compounds (inhibitors) in the kinase reaction buffer.

Assemble the Reaction: Add the kinase, substrate, and test compounds to the wells of the

microplate.

Initiate the Reaction: Add ATP to each well to start the kinase reaction.

Incubate: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for

a predetermined time, ensuring the reaction remains in the linear range.

Protocol 1: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega Technical Manual.[8][14]

Materials:

ADP-Glo™ Reagent

Kinase Detection Reagent (Kinase Detection Buffer + Kinase Detection Substrate)

Kinase, substrate, and ATP

White, opaque multiwell plates (e.g., 384-well)

Luminometer

Procedure:

Perform the Kinase Reaction:

Set up the kinase reaction in a total volume of 5 µL per well in a 384-well plate.[14]

Incubate for the desired time at the optimal temperature.

Equilibrate the plate to room temperature before proceeding.[14]

Stop Reaction and Deplete ATP:
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Add 5 µL of ADP-Glo™ Reagent to each well.[14]

Mix the plate on a plate shaker.

Incubate at room temperature for 40 minutes.[8]

Detect ADP:

Prepare the Kinase Detection Reagent by transferring the entire volume of Kinase

Detection Buffer to the bottle containing the Kinase Detection Substrate. Mix gently to

dissolve.[14]

Add 10 µL of the Kinase Detection Reagent to each well.[14]

Mix the plate on a plate shaker.

Incubate at room temperature for 30-60 minutes.[8]

Measure Luminescence:

Read the luminescence using a plate-reading luminometer.[14]

Protocol 2: Transcreener® ADP² FI Assay
This protocol is adapted from the BellBrook Labs Technical Manual.[11]

Materials:

Transcreener® ADP² FI Assay Kit (contains ADP² Antibody-IRDye® QC-1, ADP Alexa594

Tracer, Stop & Detect Buffer B)

Kinase, substrate, and ATP

Black, low-volume 384-well plates

Fluorescence plate reader

Procedure:
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Optimize Antibody Concentration:

Perform an antibody titration to determine the optimal concentration for your specific ATP

concentration, as this is critical for assay performance.[11]

Perform the Kinase Reaction:

Set up the kinase reaction in a total volume of 10 µL per well in a 384-well plate.[11]

Incubate for the desired time at the optimal temperature.

Detect ADP:

Prepare the ADP Detection Mixture by diluting the ADP² Antibody and ADP Tracer in the

Stop & Detect Buffer B.

Add 10 µL of the 1X ADP Detection Mixture to each well of the kinase reaction.[11]

Mix the plate on a plate shaker.

Incubate:

Incubate at room temperature for 60 minutes.[11]

Measure Fluorescence Intensity:

Read the fluorescence intensity using a plate reader with appropriate filters for Alexa Fluor

594 (e.g., Excitation ~580 nm, Emission ~620 nm).

Protocol 3: HTRF® Transcreener® ADP Assay
This protocol is based on the general principles of HTRF assays. Specific reagent

concentrations and incubation times should be obtained from the manufacturer's instructions.

Materials:

HTRF® Transcreener® ADP Assay Kit (contains anti-ADP MAb-cryptate and ADP-d2)

Kinase, substrate, and ATP
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Low-volume 384-well plates (white or black)

HTRF-compatible plate reader

Procedure:

Perform the Kinase Reaction:

Set up the kinase reaction in a volume appropriate for your plate format (e.g., 10 µL).

Incubate for the desired time at the optimal temperature.

Detect ADP:

Prepare the HTRF detection reagents by diluting the anti-ADP MAb-cryptate and ADP-d2

in the detection buffer provided with the kit.

Add the detection reagents to the kinase reaction wells (e.g., 10 µL). The specific order of

addition may vary, so consult the manufacturer's protocol.

Incubate:

Incubate the plate at room temperature for the recommended time (typically 60 minutes to

overnight) to allow the competitive binding reaction to reach equilibrium.

Measure HTRF Signal:

Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm

(acceptor) and 620 nm (donor) after excitation at 337 nm.

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Visualizations
Signaling Pathway Example: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and

metabolism. Many kinases within this pathway are important drug targets.
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Caption: Simplified PI3K/Akt signaling pathway.
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Experimental Workflow: ADP-Glo™ Kinase Assay
This diagram illustrates the sequential steps of the ADP-Glo™ Kinase Assay.
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Kinase + Substrate + ATP
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Stop Reaction & Deplete ATP
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Add Kinase Detection Reagent
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Measure Luminescence
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Caption: ADP-Glo™ Kinase Assay workflow.
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Logical Relationship: Transcreener® ADP² FI Assay
Principle
This diagram explains the competitive binding principle of the Transcreener® ADP² FI Assay.
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Caption: Principle of the Transcreener® ADP² FI Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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